tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
CAS No.: 1962928-76-2
Cat. No.: VC5405213
Molecular Formula: C11H22N2O2
Molecular Weight: 214.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1962928-76-2 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.309 |
| IUPAC Name | tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | BSSYZMZEARMCMK-NSHDSACASA-N |
| SMILES | CC1(CCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its IUPAC name, tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3-position, where the methyl and amino groups adopt an S configuration . The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic workflows.
Key Structural Attributes:
-
Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.
-
Chiral Center: The 3S configuration influences interactions with biological targets .
-
Boc Protection: Facilitates selective deprotection in multi-step syntheses .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves asymmetric strategies to establish the 3S configuration. A common approach includes:
-
Piperidine Functionalization: Introducing the methyl and amino groups via alkylation or reductive amination.
-
Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve enantiomeric excess .
-
Boc Protection: Reacting with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Example Protocol:
A patent (WO2009133778A1) describes deprotecting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using bases like NaOH or K₂CO₃ to selectively remove the alkoxycarbonyl group, yielding the free amine . Reaction conditions (50–120°C, 30 min–5 h) optimize yield and purity .
Physicochemical Properties
Physical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 0.995 g/mL (predicted) | |
| Boiling Point | 299.4°C (predicted) | |
| Flash Point | >110°C | |
| Refractive Index | 1.469 (n20/D) | |
| Solubility | Soluble in DCM, THF; insoluble in water |
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s rigid scaffold and functional groups enable its use in:
-
Peptidomimetics: Mimicking peptide backbones for protease-resistant drug candidates .
-
Kinase Inhibitors: Contributing to the core structure of targeted therapies .
-
Neurological Agents: Modulating receptors like σ-1 or NMDA due to piperidine’s bioactivity .
Case Study: Anticancer Drug Intermediate
In a 2023 study, the (3S) isomer was incorporated into a PI3K inhibitor, demonstrating 10-fold higher potency than its (3R) counterpart, underscoring the role of stereochemistry .
| Risk Code | Description | Precaution (Safety Code) |
|---|---|---|
| R22 | Harmful if swallowed | S26: Rinse eyes immediately |
| R36 | Irritating to eyes | S60: Dispose as hazardous waste |
| R50/53 | Toxic to aquatic life; long-term environmental effects | S61: Avoid environmental release |
Environmental Impact
The compound’s bioaccumulation potential (logP ≈ 1.5) and aquatic toxicity necessitate controlled disposal .
Comparative Analysis with Analogues
Stereoisomers and Bioactivity
| Compound | CAS | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| (3S)-isomer | 1962928-76-2 | 50 nM (PI3Kα) | |
| (3R)-isomer | 2199214-46-3 | 500 nM (PI3Kα) | |
| 3-(Aminomethyl)piperidine analogue | 162167-97-7 | 120 nM (σ-1 receptor) |
The (3S) configuration enhances target binding via optimal steric interactions, as seen in kinase assays .
Research Trends and Future Directions
Emerging Applications
-
PROTACs: Leveraging the Boc group for linker chemistry in targeted protein degradation .
-
CNS Penetrants: Structural modifications to improve blood-brain barrier permeability .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume